molecular formula C9H12BrN3O3 B8265143 Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate

Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate

Cat. No.: B8265143
M. Wt: 290.11 g/mol
InChI Key: HCCXLQWQFOUAQU-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate: is an organic compound with the molecular formula C10H13BrN2O3. It is a white crystalline solid that is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is often used as an intermediate in organic synthesis due to its functional groups, which include a bromine atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dehalogenated or dehydroxylated compounds.

Scientific Research Applications

Comparison with Similar Compounds

    Tert-butyl N-(5-bromo-2-hydroxypyridin-4-YL)carbamate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Tert-butyl N-(5-chloro-2-hydroxypyrimidin-4-YL)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness:

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-oxo-1H-pyrimidin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O3/c1-9(2,3)16-8(15)13-6-5(10)4-11-7(14)12-6/h4H,1-3H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCXLQWQFOUAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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